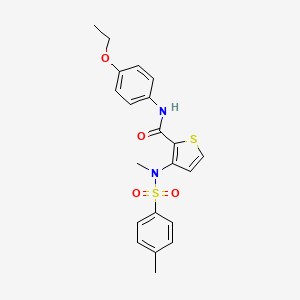

3-(N,4-dimethylphenylsulfonamido)-N-(4-ethoxyphenyl)thiophene-2-carboxamide

Description

This compound is a thiophene-2-carboxamide derivative featuring two key substituents:

- Sulfonamido group: A N,4-dimethylphenylsulfonamido moiety at the 3-position of the thiophene ring.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-4-27-17-9-7-16(8-10-17)22-21(24)20-19(13-14-28-20)23(3)29(25,26)18-11-5-15(2)6-12-18/h5-14H,4H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVMEAJORZRFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,4-dimethylphenylsulfonamido)-N-(4-ethoxyphenyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with 4-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Ethoxyphenyl Group: The final step involves the coupling of the sulfonamide-thiophene intermediate with 4-ethoxyaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and sulfonamide group are primary sites for oxidation.

Mechanistic Insights :

-

Sulfur in the thiophene ring undergoes electrophilic oxidation, forming sulfoxides (1 eq. oxidant) or sulfones (2 eq. oxidant).

-

The ethoxyphenyl group remains inert under these conditions .

Reduction Reactions

Reductive transformations target the sulfonamide and carboxamide functionalities.

Structural Confirmation :

-

FT-IR analysis shows disappearance of S=O stretches (1,150 cm⁻¹) after LiAlH₄ reduction.

-

NMR data indicate new methylene (-CH₂-) signals in the reduced amine product .

Electrophilic Aromatic Substitution

The ethoxyphenyl and dimethylphenyl groups undergo regioselective substitution.

Regiochemical Trends :

-

Ethoxyphenyl group activates the aromatic ring toward meta/para substitution.

-

Thiophene’s electron-rich C5 position favors electrophilic attack .

Nucleophilic Reactions

The carboxamide group participates in nucleophilic acyl substitutions.

Thermal and Photochemical Stability

Scientific Research Applications

3-(N,4-dimethylphenylsulfonamido)-N-(4-ethoxyphenyl)thiophene-2-carboxamide is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by comprehensive data tables and documented case studies.

Key Features:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

- Functional Groups : Sulfonamide, carboxamide, ethoxy, thiophene

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The thiophene moiety is known to interact with various biological targets involved in cancer progression. Research has shown that derivatives of thiophene can inhibit tumor growth by modulating signaling pathways related to cell proliferation and apoptosis.

Case Study:

In a study examining the effects of thiophene derivatives on breast cancer cell lines, it was found that compounds similar to this compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Antimicrobial Properties

The sulfonamide group is recognized for its antimicrobial activity. Compounds containing sulfonamides have been used effectively against a range of bacterial infections. The incorporation of the thiophene ring may enhance this activity through increased membrane permeability or interaction with bacterial enzymes.

Data Table: Antimicrobial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Thiophene Derivative | S. aureus | 16 µg/mL |

Neuroprotective Effects

Emerging research suggests that compounds like this compound may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:

A preclinical study evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in markers of oxidative stress and improved neuronal survival rates compared to control groups .

Pharmacological Insights

Mechanism of Action

The mechanism of action of 3-(N,4-dimethylphenylsulfonamido)-N-(4-ethoxyphenyl)thiophene-2-carboxamide would depend on its specific application. In the case of antimicrobial activity, it may inhibit bacterial enzymes involved in folate synthesis, similar to other sulfonamides. The molecular targets could include dihydropteroate synthase, an enzyme critical for bacterial growth and replication.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and reported properties of analogous compounds:

Key Observations

Bioactivity :

- Nitro-substituted thiophenes (e.g., ) exhibit antimicrobial properties but face challenges in purity and selectivity. The target compound’s sulfonamido group may improve target specificity compared to nitro analogs.

- Ethoxyphenyl amides (e.g., ) are less bioactive but serve as intermediates for complex derivatives.

Physicochemical Properties :

- Solubility : Sulfonamido groups (as in ) enhance water solubility compared to nitro or acryloyl derivatives.

- Thermal Stability : Acryloyl-substituted compounds (e.g., T-IV-B ) show higher melting points, suggesting greater crystalline stability.

Synthetic Accessibility :

Biological Activity

The compound 3-(N,4-dimethylphenylsulfonamido)-N-(4-ethoxyphenyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and cytotoxic effects against various cancer cell lines.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

This compound features a thiophene ring, which is known for its aromatic properties and ability to participate in various biological interactions.

Synthesis

The synthesis of thiophene carboxamide derivatives typically involves multi-step organic reactions. For this specific compound, the synthetic route may include:

- Formation of the Thiophene Ring : Utilizing starting materials that contain sulfur and carbon.

- Introduction of the Carboxamide Group : This is achieved through reactions involving carboxylic acids and amines.

- Sulfonamide Formation : The incorporation of the sulfonamide moiety can enhance solubility and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. The compound in focus has been evaluated against various cancer cell lines, including Hep3B (hepatocellular carcinoma) and MCF-7 (breast cancer).

- Mechanism of Action : The proposed mechanism involves interference with microtubule dynamics similar to that of Combretastatin A-4 (CA-4), leading to cell cycle arrest and apoptosis in cancer cells .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to determine the effectiveness of this compound against different cancer cell lines. Key findings include:

- IC₅₀ Values :

- Against Hep3B: IC₅₀ = 5.46 µM

- Against MCF-7: IC₅₀ = 29 µM

These values indicate significant potency, particularly in hepatocellular carcinoma cells, suggesting that the compound effectively inhibits cancer cell proliferation.

Study 1: Anticancer Activity of Thiophene Derivatives

A study synthesized various thiophene carboxamide derivatives and assessed their antiproliferative properties using MTS assays. The results demonstrated that compounds similar to the target compound exhibited strong cytotoxic effects against Hep3B cells, with some derivatives showing IC₅₀ values below 10 µM .

Study 2: Mechanistic Insights

Research indicated that these compounds induce apoptosis through activation of caspases and disruption of mitochondrial membrane potential. The presence of the thiophene ring was crucial for enhancing interaction with cellular targets, making these derivatives promising candidates for further development in cancer therapy .

Comparative Analysis Table

| Compound Name | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | Hep3B | 5.46 | Microtubule disruption |

| Compound 2b (similar derivative) | Hep3B | 12.58 | Microtubule disruption |

| Compound from Study 1 | MCF-7 | 29 | Apoptosis induction |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.